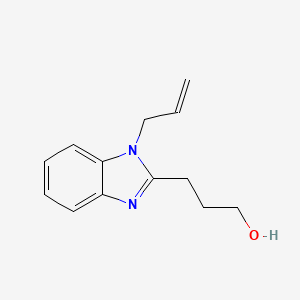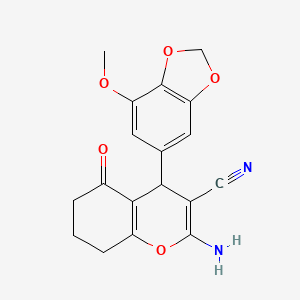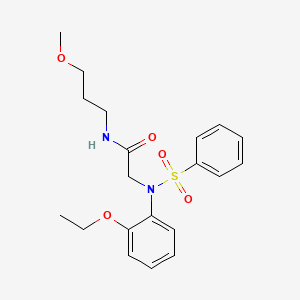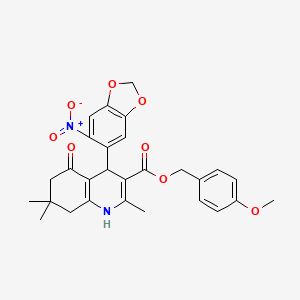
N-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as MEOP or NMEOP, is a compound that belongs to the class of piperidinecarboxamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mécanisme D'action
The exact mechanism of action of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, receptors, and enzymes. NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to enhance the activity of the sigma-1 receptor, which may lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and Physiological Effects
NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can modulate the activity of voltage-gated ion channels, enhance the release of neurotransmitters, and regulate the expression of various genes. In vivo studies have shown that NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can affect behavior, including anxiety-like behavior, locomotor activity, and memory consolidation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological processes. Additionally, NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other sigma-1 receptor ligands. However, one limitation of using NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 4-methylbenzylamine with 4-piperidone followed by the addition of 2-methoxyethylamine and the subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography and recrystallization. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes including neuronal signaling, ion channel regulation, and cell survival. NN-(2-methoxyethyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been used as a tool compound to study the role of the sigma-1 receptor in various cellular and behavioral processes.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-3-5-15(6-4-14)13-19-10-7-16(8-11-19)17(20)18-9-12-21-2/h3-6,16H,7-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPBKCDZCHDVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-(4-methylbenzyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5203904.png)

![8-ethoxy-4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5203917.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5203934.png)
![2-[(4-methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5203940.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203942.png)
![lithium 3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B5203949.png)
![5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203950.png)
![2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5203953.png)


![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203988.png)
